1-(Pyridazin-3-yl)-1,4-diazepane
Overview
Description
1-(Pyridazin-3-yl)-1,4-diazepane is a heterocyclic compound that features a pyridazine ring fused with a diazepane ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which allows for diverse chemical modifications.
Mechanism of Action
Target of Action
Pyridazine derivatives, including pyridazinone, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 1-(Pyridazin-3-yl)-1,4-diazepane might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives have been studied, and these compounds have been found to exhibit a broad spectrum of activity .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Action Environment
It’s known that the synthesis and activity of pyridazinone derivatives can be affected by temperature .
Biochemical Analysis
Biochemical Properties
1-(Pyridazin-3-yl)-1,4-diazepane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been found to bind to certain receptors, such as the α1-adrenoreceptor, exhibiting antagonistic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . For instance, by inhibiting COX-2, this compound can reduce the levels of prostaglandins, which are key mediators of inflammation . Furthermore, this compound has been shown to affect gene expression, leading to alterations in cellular metabolism and function . These cellular effects underscore the potential therapeutic applications of this compound in treating inflammatory diseases and other conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of pro-inflammatory prostaglandins . Additionally, this compound has been found to interact with the α1-adrenoreceptor, blocking its activation and resulting in vasodilation and reduced blood pressure . These molecular interactions provide insights into the compound’s potential therapeutic effects and its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity on COX-2 over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can alter cellular metabolism and function, emphasizing the need for careful consideration of dosage and duration in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, 1-(Pyridazin-3-yl)-1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridazine derivatives with 1,4-diazepane under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridazin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or amines.
Scientific Research Applications
1-(Pyridazin-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Diazepane: A seven-membered ring containing two nitrogen atoms.
Uniqueness: 1-(Pyridazin-3-yl)-1,4-diazepane is unique due to its fused ring structure, which combines the properties of both pyridazine and diazepane. This fusion allows for greater chemical diversity and potential biological activity compared to its individual components.
Properties
IUPAC Name |
1-pyridazin-3-yl-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13/h1,3,5,10H,2,4,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSMFRZBCSILTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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